3-[(5Z)-5-(5-bromo-2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
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Overview
Description
3-[(5Z)-5-(5-bromo-2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a useful research compound. Its molecular formula is C19H19BrN2O4S2 and its molecular weight is 483.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Cytotoxicity Evaluation
Compounds within the family of 5-bromo-3-substituted-hydrazono-1H-2-indolinones, akin to the specified molecule, have been synthesized and evaluated for cytotoxicity against various cancer cell lines. These studies aim to identify potential anticancer agents by exploring the structure-activity relationship of these compounds. For instance, Karalı et al. (2002) synthesized a series of related compounds and evaluated their primary cytotoxicity, identifying derivatives with marked effects on breast cancer, non-small cell lung cancer, and ovarian cancer cell lines (Karalı, Terzioğlu, & Gürsoy, 2002).
Antimicrobial and Analgesic Activity
Another research avenue involves the synthesis of derivatives for antimicrobial and analgesic applications. Bhovi K. Venkatesh et al. (2010) developed a protocol for synthesizing 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives and screened them for antimicrobial and analgesic activities, highlighting the potential of these compounds as biological agents (Venkatesh, Bodke, & Biradar, 2010).
Antifungal Properties
The antifungal properties of similar compounds have also been studied, with some derivatives showing potential as antifungal agents. Doležel et al. (2009) prepared rhodanineacetic acid derivatives and evaluated their antifungal activity against selected fungal species, identifying compounds with strong inhibitory effects (Doležel, Hirsova, Opletalová, Dohnal, Marcela, Kuneš, & Jampílek, 2009).
Urease Inhibition and Potential Therapeutic Applications
Compounds of this class have been assessed for their inhibitory effects on enzymes such as urease, suggesting potential therapeutic applications. Nazir et al. (2018) synthesized novel indole-based hybrid oxadiazole scaffolds and evaluated them as urease inhibitors, identifying several potent inhibitors through in vitro studies, which underscore the relevance of these compounds in designing therapeutic agents (Nazir et al., 2018).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used or handled. Sigma-Aldrich, the provider of this compound, does not make any representation or warranty with respect to this product . Therefore, the buyer assumes responsibility to confirm the product’s identity and/or purity .
Properties
IUPAC Name |
3-[(5Z)-5-(5-bromo-2-oxo-1-pentylindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O4S2/c1-2-3-4-8-21-13-6-5-11(20)10-12(13)15(17(21)25)16-18(26)22(19(27)28-16)9-7-14(23)24/h5-6,10H,2-4,7-9H2,1H3,(H,23,24)/b16-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMLLUFPBUVIOH-NXVVXOECSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCC(=O)O)/C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618077-03-5 |
Source
|
Record name | 3-[(5Z)-5-(5-BROMO-2-OXO-1-PENTYL-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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